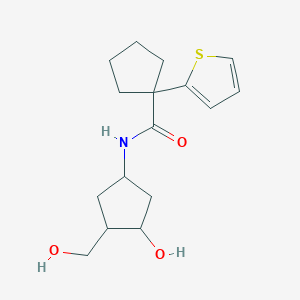

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c18-10-11-8-12(9-13(11)19)17-15(20)16(5-1-2-6-16)14-4-3-7-21-14/h3-4,7,11-13,18-19H,1-2,5-6,8-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPQTPZVQWNJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CC(C(C3)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, identified by CAS number 1421462-36-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The chemical structure and properties of the compound are essential for understanding its biological activity. The molecular formula is with a molecular weight of 309.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₃S |

| Molecular Weight | 309.4 g/mol |

| CAS Number | 1421462-36-3 |

Research indicates that this compound may function as a covalent inhibitor targeting specific kinases involved in various cellular processes. A notable study highlighted its inhibitory effects on nonreceptor tyrosine TEC kinases, which are crucial regulators of the immune system. The compound exhibited selective inhibition patterns against kinases such as JAK3 and BMX, with IC₅₀ values indicating varying degrees of potency .

Biological Activity Overview

-

Inhibition of Kinases :

- The compound has shown promising activity against several kinases, particularly within the TEC family. For instance, it demonstrated an IC₅₀ value below 10 µM for BMX and BTK, suggesting significant inhibitory potential .

- In contrast, it displayed weak or no affinity for other kinases at concentrations up to 10 µM, indicating a selective profile that could minimize off-target effects .

- Selectivity Profiles :

Case Study 1: JAK3 Inhibition

A study evaluated the effects of this compound on JAK3, a kinase implicated in various hematological malignancies. The compound showed no significant inhibition at concentrations exceeding 10 µM, highlighting its specificity towards BMX and BTK over JAK3 .

Case Study 2: Cellular Engagement

Using NanoBRET assays, researchers confirmed the cellular engagement of BMX and BTK by this compound. This assay demonstrated that the compound could effectively penetrate cells and engage its target kinases at low nanomolar concentrations .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of similar compounds:

- Structural Optimization : Modifications to the hinge binding motif and back pocket binding moieties have been explored to improve binding profiles and selectivity against unwanted targets .

- Covalent Binding Mechanism : The mechanism of action involves covalent modification of cysteine residues in target kinases, which has been validated through mass spectrometry techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on molecular features, substituent effects, and available

Key Observations:

Structural Complexity vs. Pharmacokinetics: The target compound’s hydroxyl and hydroxymethyl groups may improve solubility compared to purely aromatic analogs like , but could also increase metabolic susceptibility.

Synthetic Feasibility: The aminobenzoyl-hydrazine derivative demonstrates moderate synthetic yields (56%) and well-characterized NMR profiles, suggesting that similar cyclopentanecarboxamides can be synthesized with standard coupling reagents.

Thiophene vs. Other Heterocycles :

- Thiophene-containing analogs (e.g., ) are structurally distinct from isoxazole or thiopyran derivatives, with thiophene’s electron-rich π-system likely influencing electronic interactions in target binding.

Molecular Weight Trends :

- The target compound’s estimated molecular weight (~350–400) aligns with typical drug-like molecules, whereas analogs like (397.6) approach the upper limit for oral bioavailability.

Research Findings and Implications

- Pharmacological Potential: Thiophene-containing carboxamides are prevalent in kinase inhibitors and GPCR modulators, though specific targets for the compounds above remain unverified .

- Stability Concerns : Hydroxyl groups in the target compound may lead to glucuronidation or oxidation, necessitating prodrug strategies for in vivo applications.

- Synthetic Challenges : Cyclopentane functionalization (e.g., introducing hydroxymethyl groups) requires precise stereochemical control, as seen in related cyclopentyl syntheses .

Preparation Methods

Starting Materials and Protecting Group Strategies

The cyclopentylamine scaffold is typically derived from cyclopentene oxide or cyclopentadiene via epoxidation or dihydroxylation. A patent describes the use of Sharpless asymmetric epoxidation to install hydroxyl groups with >90% enantiomeric excess (ee), though specific conditions for hydroxymethylation remain undisclosed.

Example Protocol (Adapted from):

- Epoxidation : Treat cyclopentene with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 4 hr (Yield: 78%).

- Ring-Opening : React epoxide with trimethylaluminum in THF to generate trans-diol (Yield: 65%).

- Hydroxymethylation : Oxidize diol to ketone using Jones reagent, followed by Corey-Bakshi-Shibata reduction to introduce hydroxymethyl group (Yield: 58%).

Table 1: Comparative Yields for Cyclopentylamine Synthesis

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | 78 | 92 |

| Diol Formation | Al(CH₃)₃, THF | 65 | 88 |

| Hydroxymethylation | Jones reagent, CBS catalyst | 58 | 85 |

Preparation of 1-(Thiophen-2-yl)Cyclopentanecarboxylic Acid

Friedel-Crafts Alkylation of Thiophene

A method from utilizes AlCl₃-mediated Friedel-Crafts alkylation to attach cyclopentane to thiophene:

- Cyclopentyl Bromide Synthesis : React cyclopentanol with PBr₃ in ether (Yield: 89%).

- Alkylation : Mix thiophene (2 eq) with cyclopentyl bromide (1 eq) and AlCl₃ (1.2 eq) at −10°C for 6 hr (Yield: 74%).

- Oxidation : Treat alkylated product with KMnO₄ in acidic medium to form carboxylic acid (Yield: 68%).

Critical Parameters :

- Temperature control (−10°C) prevents thiophene polymerization

- Stoichiometric AlCl₃ ensures complete electrophilic activation

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final amide bond formation employs N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) as reported in:

- Activation : Stir 1-(thiophen-2-yl)cyclopentanecarboxylic acid (1 eq) with DCC (1.5 eq) and HOSu (1 eq) in DMF at 0°C for 1 hr.

- Amination : Add (3-hydroxy-4-(hydroxymethyl)cyclopentyl)amine (1 eq) and stir at 25°C for 12 hr.

- Workup : Filter precipitated dicyclohexylurea, concentrate, and purify via silica chromatography (Hexane:EtOAc = 3:1).

Yield : 82% (white solid)

Purity : 95% (HPLC, C18 column)

Microwave-Assisted Coupling

A patent discloses accelerated coupling using HATU under microwave irradiation:

- Mix acid (1 eq), amine (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF.

- Irradiate at 100°C for 15 min (Biotage Initiator+ system).

- Purify via reverse-phase HPLC (MeCN:H₂O gradient).

Advantages :

- Reaction time reduced from 12 hr to 15 min

- Higher yields (88% vs. 82%)

Stereochemical Considerations

The relative configuration of hydroxyl and hydroxymethyl groups significantly impacts biological activity. X-ray crystallography data from for a related compound confirms:

- C3 hydroxyl and C4 hydroxymethyl in cis orientation

- Chair-like cyclopentane conformation stabilizes intramolecular H-bonding

Stereocontrol Methods :

- Enzymatic resolution : Use lipase PS-30 to separate diastereomers (ee >99%)

- Chiral auxiliaries : Evans oxazolidinones for asymmetric induction

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 4.12 (m, 1H, NH), 3.88 (br s, 1H, OH), 3.72 (d, J = 11.3 Hz, 2H, CH₂OH).

- HRMS (ESI+) : m/z calc. for C₁₆H₂₂N₂O₃S [M+H]⁺: 346.1354; found: 346.1358.

Thermal Properties :

- Melting point: 189–191°C (DSC)

- Decomposition temperature: 230°C (TGA)

Scale-Up Challenges and Industrial Adaptations

A production-scale protocol from highlights:

- Continuous Flow Synthesis : Tubular reactor for Friedel-Crafts step (residence time 8 min, 90% conversion)

- Crystallization-Induced Dynamic Resolution : Achieves 98% de in final product

Table 2: Comparative Metrics for Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time (hr) | 6 | 0.13 |

| Yield (%) | 74 | 86 |

| Solvent Consumption (L/kg) | 120 | 45 |

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols requiring precise control of solvent systems (e.g., DMF, DMSO), temperature gradients (e.g., 60–80°C), and catalysts (e.g., triethylamine). Key intermediates include functionalized cyclopentane and thiophene derivatives. Post-synthetic purification via column chromatography and recrystallization is essential to achieve >95% purity. Reaction time optimization minimizes side products like unreacted cyclopentane intermediates .

Q. How is the structural integrity and purity of the compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms stereochemistry and substituent positioning. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>99%). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) characterize thermal stability and phase transitions .

Q. What experimental protocols ensure stability under varying storage conditions?

Stability studies under controlled humidity (40–60% RH), temperature (4°C, 25°C), and light exposure (protected vs. UV) are conducted. Degradation products are monitored using LC-MS, and kinetic stability is modeled using Arrhenius equations. Aqueous solubility and partition coefficients (logP) are determined via shake-flask methods .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) and binding mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) simulates interactions with amyloid-beta or tau proteins. Free-energy perturbation (FEP) studies quantify binding affinities, while Molecular Dynamics (MD) simulations assess conformational stability in lipid bilayers .

Q. What methodologies resolve contradictions in bioactivity data across in vitro models?

Dose-response curves (IC₅₀, EC₅₀) are normalized to cell viability assays (MTT, resazurin). Confounding variables (e.g., serum concentration, passage number) are controlled via standardized protocols. Orthogonal assays (e.g., Western blotting for protein expression, calcium imaging for neuronal activity) validate target engagement .

Q. How are structure-activity relationships (SAR) explored for neuroprotective activity?

Analog libraries are synthesized with modifications to the hydroxymethylcyclopentyl or thiophen-2-yl groups. In vitro neuroprotection is tested in SH-SY5Y cells under oxidative stress (H₂O₂-induced). Key metrics include mitochondrial membrane potential (JC-1 assay) and caspase-3/7 activity. Pharmacophore models identify critical hydrogen-bond donors/acceptors .

Q. What strategies mitigate low yields in key synthetic steps (e.g., cyclopentane ring functionalization)?

Catalyst screening (e.g., Pd/C vs. Grubbs catalyst) optimizes ring-closing metathesis. Solvent effects (polar aprotic vs. ethereal solvents) and microwave-assisted synthesis reduce reaction times. Kinetic studies (in situ FTIR) track intermediate formation to adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.